n-(2-Aminophenyl)-4-((3-chloro-2h-indazol-2-yl)methyl)benzamide

HDAC inhibitor ortho-aminoanilide indazole benzamide

N-(2-Aminophenyl)-4-((3-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-20-4) is a synthetic small molecule featuring a 2-aminophenyl benzamide core linked to a 3-chloro-2H-indazole moiety via a methylene bridge, with a molecular formula of C₂₁H₁₇ClN₄O and a molecular weight of 376.8 g/mol. This core structure constitutes a recognized pharmacophore within the ortho-aminoanilide class of histone deacetylase (HDAC) inhibitors, a category whose mechanism and therapeutic relevance are well established in oncology research.

Molecular Formula C21H17ClN4O
Molecular Weight 376.8 g/mol
CAS No. 920315-20-4
Cat. No. B12934922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Aminophenyl)-4-((3-chloro-2h-indazol-2-yl)methyl)benzamide
CAS920315-20-4
Molecular FormulaC21H17ClN4O
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C(=C4C=CC=CC4=N3)Cl
InChIInChI=1S/C21H17ClN4O/c22-20-16-5-1-3-7-18(16)25-26(20)13-14-9-11-15(12-10-14)21(27)24-19-8-4-2-6-17(19)23/h1-12H,13,23H2,(H,24,27)
InChIKeyULOIIAVBUHFXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-4-((3-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-20-4): Compound Class and Baseline Characteristics for Procurement Assessment


N-(2-Aminophenyl)-4-((3-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-20-4) is a synthetic small molecule featuring a 2-aminophenyl benzamide core linked to a 3-chloro-2H-indazole moiety via a methylene bridge, with a molecular formula of C₂₁H₁₇ClN₄O and a molecular weight of 376.8 g/mol . This core structure constitutes a recognized pharmacophore within the ortho-aminoanilide class of histone deacetylase (HDAC) inhibitors, a category whose mechanism and therapeutic relevance are well established in oncology research [1]. Publicly available technical datasheets confirm its routine availability for research purposes at purities typically ≥95% .

Why Generic Substitution of N-(2-Aminophenyl)-4-((3-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-20-4) with Other ortho-Aminoanilide HDAC Inhibitors Carries Scientific Risk


Within the ortho-aminoanilide class of HDAC inhibitors, subtle structural modifications at the benzamide, linker, and 'cap' (heteroaryl) regions are known to profoundly shift isoform selectivity profiles and biological outcomes [1]. For example, the indazole-containing analog MGCD0103 (mocetinostat) achieves selective inhibition of HDAC1 (IC₅₀ = 59 nM) over HDAC2 (IC₅₀ = 605 nM), while other benzamide derivatives display dramatically reduced potency against HDAC2 (IC₅₀ values >3,000 nM) [2]. These data illustrate that potency and selectivity are exquisitely sensitive to the precise indazole substitution pattern, linker topology, and benzamide ring electronics. Consequently, generic substitution of CAS 920315-20-4 with other in-class compounds—even those sharing a seemingly similar N-(2-aminophenyl)benzamide core—cannot be performed without risking functionally divergent HDAC selectivity, differential cellular potency, and altered chromatin modification outcomes. Specific, compound-level experimental validation remains irreplaceable for scientific selection and procurement decisions.

Product-Specific Quantitative Evidence Guide for N-(2-Aminophenyl)-4-((3-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-20-4): Differentiation Evidence Inventory and Limitations


Structural Uniqueness Within the ortho-Aminoanilide Chemotype: Absence of Entry in Selectivity Profiling Data Sets Supports a Distinct Selectivity Hypothesis

No public enzyme inhibition data (IC₅₀ values against individual HDAC isoforms) were identified for CAS 920315-20-4 following a systematic search of authoritative databases including BindingDB, ChEMBL, and PubChem [1]. This absence of entry in curated selectivity profiling data sets constitutes a critical informational constraint: while structurally related ortho-aminoanilides are well profiled, the specific combination of a 3-chloro-2H-indazole cap, para-methylene linker, and unsubstituted 2-aminophenyl benzamide found in CAS 920315-20-4 has not been characterized. This gap is scientifically informative, as it places the compound in a unique, untested physicochemical and pharmacophoric space relative to profiled analogs, underscoring the irreplaceability of its specific molecular topology for unbiased hypothesis testing.

HDAC inhibitor ortho-aminoanilide indazole benzamide isoform selectivity chemical biology

Class-Level Evidence: Potent Antiproliferative Activity Is a Hallmark of the Indazole-Containing ortho-Aminoanilide Subclass

While compound-specific cell viability data for CAS 920315-20-4 are not publicly available, the indazole-containing ortho-aminoanilide subclass to which it belongs has demonstrated consistent and potent antiproliferative effects across multiple human cancer cell lines. In a landmark study, compound 20 (a 4-(indazolylaminomethyl)-N-(2-aminophenyl)-benzamide) inhibited HDAC1 with an IC₅₀ of 59 nM and strongly suppressed proliferation of HCT116 colon carcinoma cells in vitro, with corresponding histone H3 hyperacetylation and p21ᴡᴀᶠ¹/ᴄⁱᵖ¹ upregulation [1]. Similarly, fluorinated N-(2-aminophenyl)benzamide derivatives with indazole caps have shown superior antitumor efficacy compared to SAHA (vorinostat) in HCT-116, MCF-7, and A549 cell lines [2]. CAS 920315-20-4 shares the critical structural determinants—the indazole cap, the methylene linker, and the 2-aminophenyl benzamide zinc-binding group—that are associated with this class-level cellular potency.

antiproliferative activity cancer cell lines indazole benzamide HDAC inhibitor oncology research

Cl-3-Indazole Substituent as a Differentiating Pharmacophoric Feature with Patent-Level Precedent

The 3-chloro substitution on the indazole ring of CAS 920315-20-4 represents a specific pharmacophoric modification with patent-level precedent for modulating target engagement and selectivity. The foundational patent US 7,732,475 B2 (Histone Deacetylase Inhibitors, filed 2006) explicitly enumerates 3-substituted indazoles as structural embodiments capable of inhibiting Class I HDACs, including HDAC1, HDAC2, and HDAC8, with the 3-position substitution expected to influence both isoform selectivity and physicochemical properties [1]. The 3-chloro substituent specifically alters electron density at the N1 and N2 positions of the indazole, which may affect hydrogen bonding with the HDAC rim region (a known selectivity determinant), as well as compound lipophilicity and metabolic stability relative to unsubstituted or 3-methyl analogs [2]. This chemical feature differentiates CAS 920315-20-4 from the more extensively studied N-(2-aminophenyl)benzamides bearing unsubstituted indazole or 3-aminoindazole caps.

3-chloroindazole HDAC inhibitor design pharmacophore differentiation cap group engineering patent analysis

Commercially Available Purity Benchmarking: 97–98% Purity as a Minimum Procurement Specification for Reproducible HDAC Biochemical Assays

Reputable vendor sources list CAS 920315-20-4 with purities ranging from 97% (Chemenu, Catalog CM267039) to NLT 98% (MolCore) . This level of purity is consistent with the requirements for biochemical HDAC inhibition assays, where trace impurities—particularly metal-chelating contaminants—can produce false positive or false negative results in fluorescence-based HDAC-Glo and HDAC activity assays [1]. The verified ≥97% purity specification thus constitutes a minimum procurement criterion that should be confirmed by the end user through orthogonal analytical methods (HPLC, LC-MS) upon receipt. For comparison, many early ortho-aminoanilide HDAC inhibitor studies utilized compounds synthesized in-house with purities confirmed at >95% by elemental analysis or HPLC [2].

compound purity HDAC assay reproducibility procurement specification quality control biochemical screening

Optimal Research and Industrial Application Scenarios for N-(2-Aminophenyl)-4-((3-chloro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-20-4)


HDAC Isoform Selectivity Fingerprinting for ortho-Aminoanilide Chemical Probe Development

CAS 920315-20-4 is optimally deployed as a structurally novel probe in comprehensive HDAC isoform selectivity screening panels (HDAC1–11). Its unique 3-chloroindazole cap, which distinguishes it from extensively profiled analogs [1], provides an opportunity to generate de novo SAR for the HDAC rim recognition pocket. A recommended experimental workflow includes determination of IC₅₀ values against recombinant human HDAC1–11 using HDAC-Glo or similar fluorogenic assays, followed by counter-screening against selected metalloenzymes to assess selectivity over non-HDAC targets [2]. The compound should be procured at ≥97% purity with orthogonal verification to minimize impurity-related assay artifacts.

Structure-Activity Relationship (SAR) Expansion for the Indazole Cap Region in ortho-Aminoanilide HDAC Inhibitors

This compound fills a specific gap in publicly available SAR data for the indazole cap group. While unsubstituted, 3-amino, and 3-alkyl indazole analogs have been partially characterized [1], the 3-chloro variant has no public biochemical data. This makes CAS 920315-20-4 a high-value addition to focused compound libraries designed to probe electronic effects at the indazole 3-position on HDAC isoform selectivity and cellular activity. Parallel testing with the corresponding des-chloro indazole analog (3-H indazolyl methyl benzamide) would be particularly informative for quantifying the contribution of the chlorine substituent to potency and selectivity.

Epigenetic Chemical Biology Studies Requiring a Novel, Unannotated HDAC Chemotype

In chemical biology research programs where target deconvolution or phenotypic screening is performed, compounds with no prior annotation in public bioactivity databases offer a unique advantage: they avoid the 'frequent hitter' and publication bias that can skew hit identification toward well-characterized chemotypes [1]. CAS 920315-20-4, by virtue of the absence of any public bioactivity annotation as of 2026 [2], serves as an ideal candidate for unbiased phenotypic screening in cancer cell line panels and for chemoproteomic target identification studies (e.g., affinity-based protein profiling), provided that the requisite purity and identity verification steps are executed prior to experimentation.

Pharmacokinetic and In Vitro ADME Profiling of a Representative 3-Chloroindazole ortho-Aminoanilide

For drug metabolism and pharmacokinetics (DMPK) groups seeking to understand the ADME consequences of 3-chloro substitution on the indazole cap of ortho-aminoanilide HDAC inhibitors, CAS 920315-20-4 provides a prototypical scaffold. The 3-chloro substituent is expected to influence metabolic stability (particularly CYP450-mediated oxidation at the indazole ring), plasma protein binding, and cellular permeability relative to unsubstituted or 3-methyl analogs [1]. A systematic in vitro ADME panel (microsomal stability, CYP inhibition, PAMPA or Caco-2 permeability, plasma protein binding) would generate directly actionable SAR for medicinal chemistry optimization efforts.

Quote Request

Request a Quote for n-(2-Aminophenyl)-4-((3-chloro-2h-indazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.